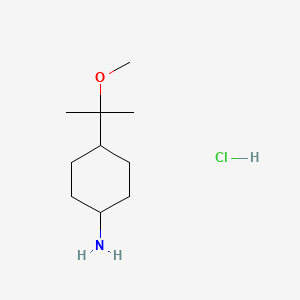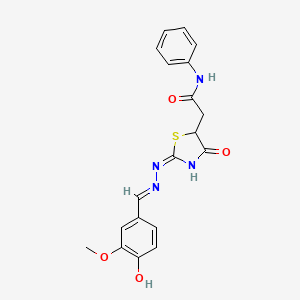
trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride: is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride typically involves the reaction of cyclohexanone with methanol and a methylating agent to form the intermediate compound. This intermediate is then subjected to amination and subsequent hydrochloride salt formation .
Industrial Production Methods: : Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : Trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: : The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: : In chemistry, trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics .
Biology: : In biological research, this compound is used to investigate the effects of amine derivatives on biological systems. It serves as a model compound for studying the interactions between amines and biological molecules .
Medicine: : In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to trans-4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine;hydrochloride include other cyclohexanamine derivatives, such as:
- 4-(1-Methoxy-1-methyl-ethyl)cyclohexanamine
- 4-(1-Methoxy-1-methyl-ethyl)cyclohexanol
- 4-(1-Methoxy-1-methyl-ethyl)cyclohexanone
Uniqueness: : The uniqueness of this compound lies in its specific structural configuration and the presence of the methoxy and methyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(2-methoxypropan-2-yl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,12-3)8-4-6-9(11)7-5-8;/h8-9H,4-7,11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZQSMGXCIDVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2392484.png)

![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392486.png)


![4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE](/img/structure/B2392491.png)
![1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B2392494.png)
![1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2392495.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2392496.png)



![(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)methanone](/img/structure/B2392504.png)

